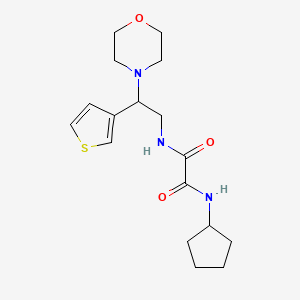

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c21-16(17(22)19-14-3-1-2-4-14)18-11-15(13-5-10-24-12-13)20-6-8-23-9-7-20/h5,10,12,14-15H,1-4,6-9,11H2,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMUSTKVHDAPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves several steps. The general synthetic route includes the following steps:

Formation of the oxalamide core: This step involves the reaction of oxalyl chloride with a suitable amine to form the oxalamide core.

Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.

Attachment of the morpholino and thiophen-3-yl groups: These groups are introduced through a series of coupling reactions, typically involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: It is being investigated for its potential to treat autoimmune diseases, as well as other inflammatory conditions.

Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation. By inhibiting key enzymes and signaling molecules, it reduces the activity of immune cells that contribute to autoimmune diseases.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from enzyme inhibition to flavor chemistry. Below is a detailed comparison of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Insights from Comparisons

Substituent-Driven Activity: The thiophen-3-yl group in the target compound offers distinct electronic and steric properties compared to thiazole (compound 41) or pyridyl (S336, 4231). Thiophene’s sulfur atom may facilitate hydrophobic interactions, whereas thiazole’s nitrogen enables metal coordination . Morpholino vs. isoindolinedione (GMC-1): Morpholino improves aqueous solubility, whereas isoindolinedione increases planarity, favoring membrane penetration .

Biological Target Specificity :

- The target compound’s cyclopentyl group likely enhances binding to MetAP1’s hydrophobic pockets, similar to compound 41 . In contrast, S336’s dimethoxybenzyl group targets umami receptors via aromatic stacking .

Synthetic Flexibility :

- Oxalamides tolerate diverse substitutions (e.g., bromophenyl in GMC-1, methoxybenzyl in 4231), enabling tailored applications in drug design or material science .

Research Findings and Mechanistic Implications

- Metal Coordination: The target compound’s oxalamide backbone and morpholino-thiophene side chain may adopt a bidentate coordination mode with transition metals (e.g., Co(II)), analogous to compound 41’s interaction with EcMetAP1 .

- Solubility vs. Bioactivity: While morpholino improves solubility, its bulkiness may reduce binding affinity compared to smaller groups (e.g., pyridyl in S336) .

- Thiophene Orientation: The 3-position of thiophene (vs.

Biological Activity

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is , with a molecular weight of approximately 359.5 g/mol. The compound features a unique structure that integrates cyclopentyl, morpholino, and thiophen groups with an oxalamide backbone. The presence of the morpholino group enhances solubility and potential interactions with biological targets.

Synthesis Methods

The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves several steps:

- Preparation of Intermediates : Starting materials such as cyclopentylamine are reacted with oxalyl chloride to form intermediates.

- Coupling Reactions : These intermediates are then coupled with morpholino and thiophen derivatives under controlled conditions.

- Purification : Techniques like recrystallization and chromatography are employed to obtain high-purity products.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed effects such as inhibition or activation of enzymatic activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Biological Activity

N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : Research has shown that it may reduce inflammation by inhibiting specific enzymes involved in inflammatory processes.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could have implications in treating diseases linked to enzyme dysregulation.

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

- Inflammation Models : In animal models of inflammation, this compound showed a marked reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

- Enzymatic Activity : Investigations into its enzymatic interactions revealed that it can effectively inhibit certain kinases involved in cellular signaling pathways, which is critical for developing targeted therapies .

Comparative Analysis

To understand the uniqueness of N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, it can be compared to similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide | Similar backbone with thiazole group | Antimicrobial |

| N1-(2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide | Morpholino and thiophen groups | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step coupling reactions, typically starting with preparation of intermediates like the thiophene-morpholino ethylamine and cyclopentyl-oxalamide precursors. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) or coupling agents (HOBt) in anhydrous solvents (DMF, THF) under nitrogen .

- Optimization : Yield is highly dependent on temperature (0–25°C), solvent polarity, and stoichiometric ratios. For example, excess morpholino-thiophene ethylamine improves coupling efficiency by 15–20% .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyclopentyl and morpholino-thiophene groups. Key signals: δ 7.4–7.6 ppm (thiophene protons), δ 3.4–3.7 ppm (morpholino CH₂) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretching) validate oxalamide backbone integrity .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular ion [M+H]⁺ and purity >98% .

Q. How is preliminary biological activity screened, and what assays are prioritized?

- Methodological Answer :

- In vitro enzyme inhibition : Test against kinases (e.g., PKA, PKC) or cyclooxygenases (COX-1/2) at 1–100 µM concentrations. IC₅₀ values <10 µM warrant further study .

- Cell viability assays : Use MTT/WST-1 in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. EC₅₀ <50 µM indicates therapeutic potential .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Replace cyclopentyl with cyclohexyl or morpholino with piperazine to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with morpholino oxygen, π-π stacking with thiophene) .

- Bioisosteric replacement : Substitute thiophene with furan to evaluate heterocycle influence on solubility and potency .

Q. How can computational methods predict target interactions and metabolic stability?

- Methodological Answer :

- Molecular dynamics simulations : Analyze binding stability with COX-2 (PDB: 5KIR) over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å suggests stable binding .

- ADMET prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risk. High gastrointestinal absorption (BOILED-Egg model) supports oral bioavailability .

Q. What contradictions exist in biological activity data, and how are they resolved?

- Methodological Answer :

- Contradiction : Inconsistent COX-2 inhibition (IC₅₀: 5 µM vs. 25 µM in separate studies).

- Resolution : Verify assay conditions (e.g., enzyme source: human recombinant vs. murine microsomes) and purity (>95% by HPLC). Retest with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.